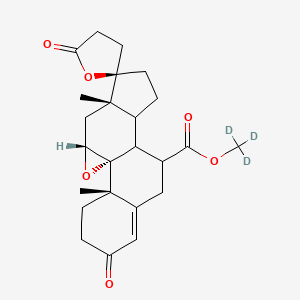![molecular formula C20H22O7 B1151937 (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate CAS No. 77331-76-1](/img/structure/B1151937.png)
(9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate
Übersicht
Beschreibung
The molecule belongs to a class of compounds known for their intricate structures and potential for diverse chemical reactions. These compounds are often explored for their unique physical and chemical properties, which can lead to various applications in material science, pharmacology (excluding drug use and dosage as per your instructions), and organic chemistry.
Synthesis Analysis
The synthesis of related pyranochromene derivatives involves catalytic methods that use new ionic liquids or green approaches, offering efficient and eco-friendly pathways. For instance, 3-hydroxypropanaminium acetate has been utilized as a catalyst in the synthesis of dihydropyrano[3,2-c]chromene derivatives, showcasing a simple and green approach to their formation (Shaterian & Oveisi, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of fused ring systems, which are central to their reactivity and physical properties. Studies on their crystal structure and hydrogen bonding can provide insights into their stability and reactivity, as seen in the work on similar chromene derivatives (da Silva et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including esterifications and multicomponent condensations, leading to a wide range of derivatives with different functional groups. The esterification of 9-(hydroxyimino) derivatives underlines the chemical versatility of this compound class (Sun, Wang, & Xia, 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure and substituents present in these compounds. These properties are crucial for determining their applicability in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, acid-base behavior, and photophysical properties, are determined by the functional groups attached to the chromene core. Studies on their reactions with acid chlorides or their behavior under catalytic conditions highlight the rich chemistry of these compounds (Lichitsky et al., 2017).
Wissenschaftliche Forschungsanwendungen
Multicomponent Condensation and Synthesis
A study by Lichitsky et al. (2017) focused on the synthesis of 6-acetyl-10-aryl-5-hydroxy-4-methyl-9,10-dihydropyrano[2,3-f]-chromene-2,8-diones through multicomponent condensation. They demonstrated the fundamental possibility of interconverting substituted versions of these compounds, revealing a significant aspect of synthetic chemistry involving compounds like (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate (Lichitsky et al., 2017).
Green Synthesis Approaches
Shaterian and Oveisi (2011) synthesized new compounds utilizing a green approach. They used an ionic liquid for efficient and recoverable catalysis in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, emphasizing sustainable methodologies in chemical synthesis related to these types of compounds (Shaterian & Oveisi, 2011).
Esterification Studies
Sun, Wang, and Xia (2008) explored the esterifications of related compounds, demonstrating different yields and proposing mechanisms for the formation of various products. Their research highlights the complexity and variability in the chemical reactions of compounds like (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate (Sun, Wang, & Xia, 2008).
Antimicrobial Activity
Čačić et al. (2006) focused on synthesizing derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which is structurally related to the compound . They evaluated the antimicrobial activity of these derivatives, contributing to the understanding of the biological applications of such compounds (Čačić et al., 2006).
Structural Modification and Antimicrobial Properties
Kalyanaraman et al. (2012) detailed the structural modification of Calophyllolide 1, resulting in compounds structurally related to (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate, to study their antimicrobial properties. This research demonstrates the potential of modifying similar structures for enhanced biological activity (Kalyanaraman et al., 2012).
Eigenschaften
IUPAC Name |
(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTUNJHEBGRWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1151854.png)

![[(3S,8R,10R,13S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1151857.png)
![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)


![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)